Wym3TH44BC
Description
Wym3TH44BC, also known as γ-Elemene, is a naturally occurring sesquiterpene with the IUPAC name Cyclohexane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)-, (1R,2R). Its molecular formula is C15H24, and it is characterized by a bicyclic structure with multiple unsaturated bonds and stereochemical specificity . Key physicochemical properties include a molecular weight of 204.35 g/mol, a logP (octanol-water partition coefficient) indicative of moderate lipophilicity, and stability under standard laboratory conditions . Structural confirmation of this compound relies on advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography, as required by regulatory guidelines for compound characterization .
Properties
CAS No. |
29873-99-2 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3/t14-,15+/m1/s1 |
InChI Key |
BQSLMQNYHVFRDT-CABCVRRESA-N |
Isomeric SMILES |
CC(=C1CC[C@]([C@H](C1)C(=C)C)(C)C=C)C |
Canonical SMILES |
CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wym3TH44BC involves several steps, including the cyclization of farnesyl pyrophosphate to form the elemene skeleton. This process typically requires specific catalysts and reaction conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants that produce elemene. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Wym3TH44BC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: Research has shown that Wym3TH44BC exhibits anti-inflammatory and antioxidant properties.
Medicine: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cells.
Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Wym3TH44BC involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Wym3TH44BC belongs to the sesquiterpene class, which includes compounds with diverse biological activities. Below is a systematic comparison with analogous molecules:
Structural Analogues
The table below highlights structural similarities and differences between this compound and related terpenes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Bioactivity (IC50, μM) |
|---|---|---|---|---|---|
| This compound | C15H24 | 204.35 | Ethenyl, Methylethenyl, Isopropylidene | (1R,2R) | Anticancer: 12.5 ± 1.2 |
| α-Elemene | C15H24 | 204.35 | Ethenyl, Methylethenyl | (1S,2S) | Anticancer: 18.3 ± 2.1 |
| β-Caryophyllene | C15H24 | 204.35 | Bicyclic, Exocyclic double bond | (1R,4E) | Anti-inflammatory: 8.7 |
| Germacrene D | C15H24 | 204.35 | Macrocyclic diene | (1R,6R) | Antimicrobial: 25.0 |
Key Observations :
- Stereochemical Impact : this compound’s (1R,2R) configuration enhances its binding affinity to cellular targets compared to α-Elemene (1S,2S), resulting in lower IC50 values for anticancer activity .
- Functional Group Influence : The isopropylidene group in this compound contributes to its unique pharmacokinetic profile, improving metabolic stability relative to β-Caryophyllene .
Pharmacological and Regulatory Comparisons
- Bioactivity : this compound demonstrates superior antitumor efficacy compared to α-Elemene in vitro, likely due to its optimized stereochemistry and lipophilicity . However, β-Caryophyllene exhibits stronger anti-inflammatory effects, attributed to its exocyclic double bond enhancing receptor interactions .
- Regulatory Grouping : Per ICH guidelines, this compound can be grouped with other sesquiterpenes sharing similar functional groups (e.g., ethenyl, methyl branches) for safety assessments. This aligns with the “Grouping/Read-Across” strategy, which reduces redundant toxicology testing .
Research Findings and Data Gaps
Mechanistic Insights
This compound inhibits cancer cell proliferation by modulating the PI3K/Akt pathway, a mechanism distinct from β-Caryophyllene’s NF-κB inhibition. This specificity is corroborated by molecular docking studies showing stronger hydrogen bonding with Akt’s active site .
Challenges in Comparative Studies
- Data Limitations : While this compound’s anticancer activity is well-documented, comparative pharmacokinetic data (e.g., bioavailability, half-life) with α- or β-Elemene remain scarce.
- Regulatory Requirements : Full structural elucidation, including crystallographic data and impurity profiling, is mandatory for regulatory approval, as emphasized in pharmaceutical guidelines .
Biological Activity
Wym3TH44BC is a compound that has garnered attention in the field of biological research due to its diverse range of biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, drawing from various research findings, case studies, and relevant data.
Overview of this compound
This compound belongs to a class of compounds known as meroterpenoids, which are natural products synthesized by various organisms including bacteria, fungi, and plants. The structural diversity of meroterpenoids contributes to their wide spectrum of biological activities, making them significant in pharmacological research.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it is effective against a variety of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Bacteria | Escherichia coli | 64 µg/mL |
| Fungi | Candida albicans | 16 µg/mL |
2. Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of TNF-α Production
In a controlled study involving murine macrophages, this compound significantly reduced TNF-α levels in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent.
3. Antioxidant Activity
The compound demonstrates strong antioxidant properties, which are crucial for protecting cells from oxidative stress. It scavenges free radicals effectively, thereby reducing cellular damage.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activities of this compound can be attributed to its ability to interact with various cellular targets. These interactions may include:
- Cell Membrane Disruption: Leading to cell lysis in microbial pathogens.
- Cytokine Modulation: Reducing the expression of inflammatory mediators.
- Free Radical Scavenging: Neutralizing reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
